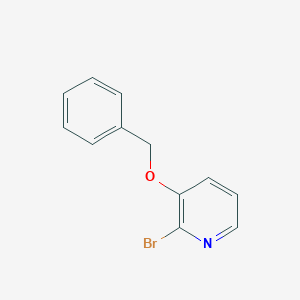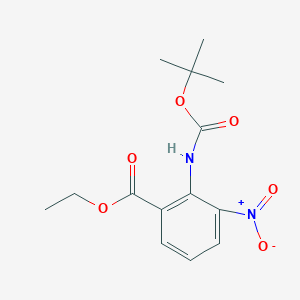
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The Boc group can be added to a molecule using a compound called di-tert-butyl dicarbonate in the presence of a base .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, where the Boc group is attached to the nitrogen atom of the amine .Molecular Structure Analysis
The molecular structure of compounds with a Boc group includes a carbonyl (C=O) group and a tert-butyl group attached to a nitrogen atom . The exact structure would depend on the rest of the molecule.Chemical Reactions Analysis
The Boc group can be removed from a molecule under acidic conditions . This is often done using trifluoroacetic acid (TFA). The removal of the Boc group is a common step in the synthesis of peptides .Applications De Recherche Scientifique
1. Synthesis of Erythro and Threo Isomers
- Application Summary: The compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was synthesized in two forms: Erythro and Threo isomers. These isomers were obtained by simple reduction and inversion methods respectively .
- Methods of Application: The Erythro isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The Erythro isomer was then effectively converted into its Threo form with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .
- Results: The method was found to be cost-effective, yielded excellent results, and was suitable for large-scale synthesis .
2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids
- Application Summary: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
- Results: The method was found to be simple, effective, and environmentally compliant .
3. High-Temperature Deprotection of Boc Amino Acids
- Application Summary: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
- Results: The method was found to be simple, effective, and environmentally compliant .
4. Dipeptide Synthesis
- Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
5. Monitoring Zinc Secretion
- Application Summary: The compound “2-(2-BOC-AMINOETHOXY)ETHANOL” was used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR .
- Methods of Application: This method allowed for the monitoring of the dynamics of regulated secretion of zinc in real time .
- Results: This application extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
6. High-Temperature Deprotection of Boc Amino Acids
- Application Summary: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid was described .
- Results: The method was found to be simple, effective, and environmentally compliant .
7. Dipeptide Synthesis
- Application Summary: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
8. Monitoring Zinc Secretion
- Application Summary: The compound “2-(2-BOC-AMINOETHOXY)ETHANOL” was used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR .
- Methods of Application: This method allowed for the monitoring of the dynamics of regulated secretion of zinc in real time .
- Results: This application extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBXLQKKUBOGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

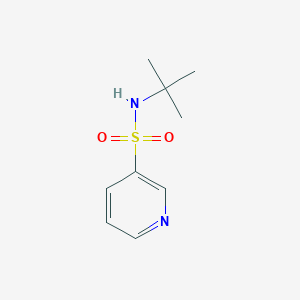
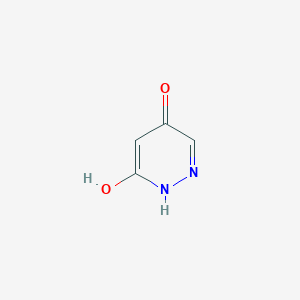
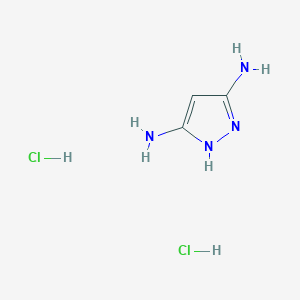
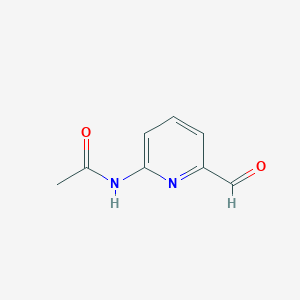
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)
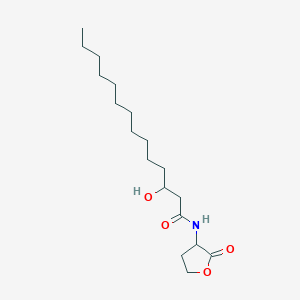
![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)
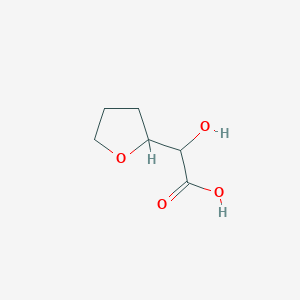
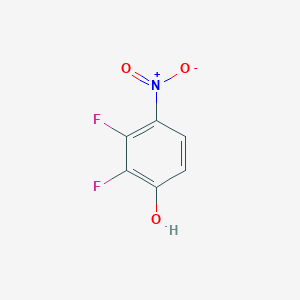
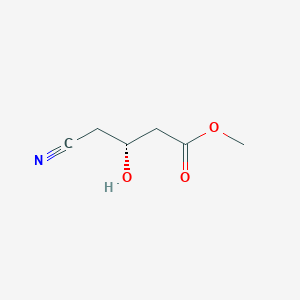
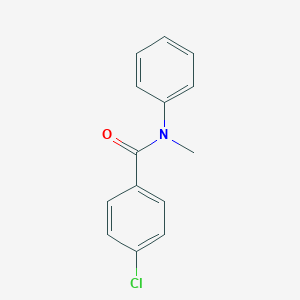
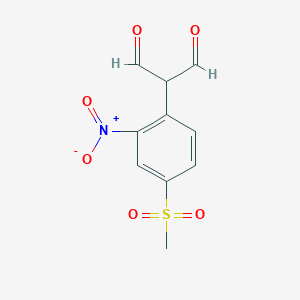
![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)
